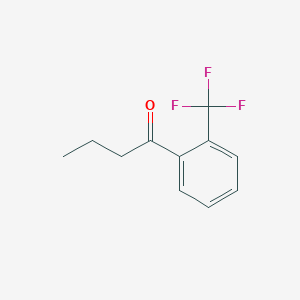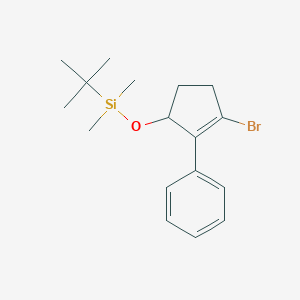
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring. The bromophenyl group is introduced via a bromination reaction, and the aldehyde group is added through formylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reduction: 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
科学的研究の応用
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the bromophenyl group can enhance the compound’s binding affinity. The aldehyde group can undergo reactions with nucleophilic residues in proteins, potentially leading to the inhibition of enzyme activity or disruption of protein-protein interactions.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group and a carboxylic acid functional group.
4-Bromophenylacetonitrile: Contains a bromophenyl group and a nitrile functional group.
4-Bromophenylhydrazine: Contains a bromophenyl group and a hydrazine functional group.
Uniqueness
4-(4-Bromophenyl)-1H-1,2,3-triazole-5-carbaldehyde is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C9H6BrN3O |
|---|---|
分子量 |
252.07 g/mol |
IUPAC名 |
5-(4-bromophenyl)-2H-triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-3-1-6(2-4-7)9-8(5-14)11-13-12-9/h1-5H,(H,11,12,13) |
InChIキー |
UDUJWDVCECVRCR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNN=C2C=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



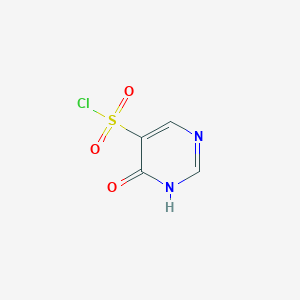
![1-(2,2-Difluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13038661.png)

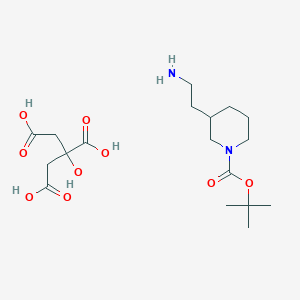
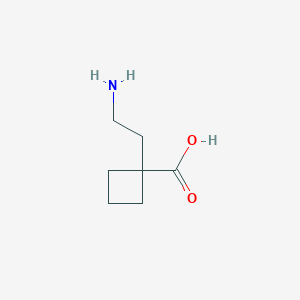
![3-Iodo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13038680.png)
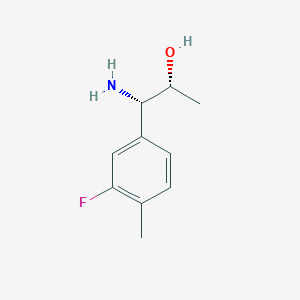
![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)
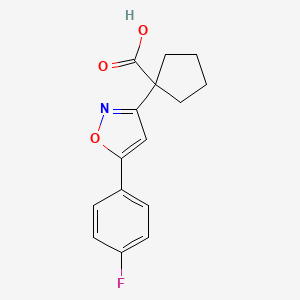

![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)
